4-Methyl-3-pentenoic acid
CAS No.: 504-85-8
Cat. No.: VC1713868
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 504-85-8 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | 4-methylpent-3-enoic acid |
Standard InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) |
Standard InChI Key | CQJHAULYLJXJNL-UHFFFAOYSA-N |
SMILES | CC(=CCC(=O)O)C |
Canonical SMILES | CC(=CCC(=O)O)C |
Introduction
Chemical Identity and Structure
Basic Identification
4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is a short-chain fatty acid with considerable biochemical significance. The compound has been cataloged with varying CAS numbers in different chemical databases, most commonly 504-85-8, though it has also been registered under 1866-96-2.
Structural Characteristics
The compound is classified as a monounsaturated fatty acid and a volatile organic compound. Its structure is characterized by a methyl-branched chain with a double bond at the third carbon position. Specifically, it is a derivative of pent-3-enoic acid with a methyl group substitution at position 4. This unique structural arrangement contributes to its physical properties and biological activities.
Chemical Properties
Table 1 below presents the key chemical identity and properties of 4-Methyl-3-pentenoic acid:
Property | Value |
---|---|
CAS Number | 504-85-8 (also reported as 1866-96-2) |
IUPAC Name | 4-methylpent-3-enoic acid |
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
Standard InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) |
SMILES | CC(=CCC(=O)O)C |
The molecular structure of 4-Methyl-3-pentenoic acid contains a carboxylic acid group (-COOH) at one end of the carbon chain, providing it with acidic properties characteristic of carboxylic acids. The presence of a double bond makes it unsaturated and potentially reactive in certain chemical contexts.
Synthesis and Preparation
Synthetic Routes
Several synthetic methods have been developed for the preparation of 4-Methyl-3-pentenoic acid. Table 2 summarizes the major synthetic approaches:
Method | Description | Reference |
---|---|---|
Dobner Reaction | Reaction of isobutyraldehyde with diethyl malonate, followed by decarboxylation and isomerization | |
Saponification | Saponification of 4-methyl-3-pentenonitrile using diluted aqueous sodium hydroxide |
Detailed Synthesis Procedures
The Dobner reaction approach involves a multi-step process beginning with the condensation of isobutyraldehyde with diethyl malonate. This is followed by decarboxylation to remove one of the carboxyl groups and subsequent isomerization to achieve the desired position of the double bond in the final product.
Alternatively, the saponification method starts with 4-methyl-3-pentenonitrile as the precursor. Treatment with diluted aqueous sodium hydroxide under controlled conditions hydrolyzes the nitrile group to form the corresponding carboxylic acid. This approach provides a relatively straightforward pathway to 4-Methyl-3-pentenoic acid, though it requires the prior synthesis or commercial availability of the nitrile precursor.
Biological and Environmental Significance
Occurrence in Plants
The compound has been identified in certain plant species, suggesting potential roles in plant metabolism or defense mechanisms. Notably, it has been reported as a natural product found in Calotropis procera, a flowering plant in the family Apocynaceae. This finding opens avenues for research into the ecological significance of the compound, particularly in plant-microbe interactions or plant defense strategies.
Table 3: Biological and Environmental Significance
Aspect | Description | Reference |
---|---|---|
Bacterial Metabolism | Plays a role as a bacterial metabolite | |
Plant Occurrence | Identified in certain plant species | |
Natural Source | Found in Calotropis procera |
Applications and Industrial Relevance
Flavoring Applications
Research Findings and Knowledge Gaps
Current Research Status
Research on 4-Methyl-3-pentenoic acid remains relatively limited, with most studies focusing on its chemical synthesis, structural characterization, and identification in natural sources. The compound has been mentioned in scientific literature primarily in the context of organic synthesis and natural product chemistry, but comprehensive investigations into its biological activities, ecological significance, and potential applications remain sparse.
Research Opportunities
Several promising research directions emerge from the current understanding of 4-Methyl-3-pentenoic acid:
-
Elucidation of its specific roles in bacterial metabolism and identification of the bacterial species that produce it naturally.
-
Investigation of its ecological functions in plants, particularly Calotropis procera, and potential involvement in plant-microbe interactions.
-
Exploration of its potential as a building block for more complex organic molecules with pharmaceutical or industrial significance.
-
Assessment of its sensory properties and potential applications in food science, particularly as a flavoring component.
Comparative Analysis with Related Compounds
Structural Analogs
4-Methyl-3-pentenoic acid belongs to a family of short-chain fatty acids and shares structural similarities with several related compounds. Comparative analysis of these structural analogs could provide insights into structure-activity relationships and potential functional properties. Structurally related compounds include 3-methyl-4-pentenoic acid, 4-methyl-2-pentenoic acid, and 3,3-dimethylpent-4-enoic acid, each featuring different positions of the double bond or methyl group substitutions.
Functional Comparisons
The functional properties of 4-Methyl-3-pentenoic acid, particularly its role as a bacterial metabolite and potential flavoring agent, can be compared with those of other short-chain fatty acids to establish patterns of biological activity related to chain length, degree of unsaturation, and branching patterns. Such comparisons could inform more targeted applications in biotechnology, food science, or pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume